molecular formula C16H17NO B319328 N-isopropyl-3-(1-naphthyl)acrylamide

N-isopropyl-3-(1-naphthyl)acrylamide

Cat. No.: B319328
M. Wt: 239.31 g/mol
InChI Key: PMCVJUKZUDGUQR-ZHACJKMWSA-N
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Description

N-Isopropyl-3-(1-naphthyl)acrylamide is an acrylamide derivative characterized by an N-isopropyl group and a 1-naphthyl substituent attached to the α,β-unsaturated carbonyl backbone. The compound’s structure imparts unique physicochemical properties, such as enhanced hydrophobicity due to the aromatic naphthyl group and steric hindrance from the isopropyl moiety. For instance, NIPAAm-based polymers exhibit thermoresponsive properties, with lower critical solution temperatures (LCST) modulated by substituents .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

(E)-3-naphthalen-1-yl-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C16H17NO/c1-12(2)17-16(18)11-10-14-8-5-7-13-6-3-4-9-15(13)14/h3-12H,1-2H3,(H,17,18)/b11-10+

InChI Key

PMCVJUKZUDGUQR-ZHACJKMWSA-N

SMILES

CC(C)NC(=O)C=CC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C)NC(=O)C=CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Acrylamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups
N-Isopropyl-3-(1-naphthyl)acrylamide 1-Naphthyl, N-isopropyl ~283.37 (estimated) Acrylamide, aromatic naphthyl
NIPAAm N-isopropyl 113.16 Acrylamide
(E)-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropyl-3-(3-phenoxyphenyl)acrylamide N-isopropyl, naphthyloxy, phenoxyphenyl 481.58 Acrylamide, hydroxyl, ether
N-Benzyl-3-(4-cyanophenyl)acrylamide Benzyl, 4-cyanophenyl 262.31 Acrylamide, nitrile

Key Observations :

  • Steric Effects : The 1-naphthyl group in this compound introduces significant steric bulk compared to smaller substituents like the benzyl group in N-benzyl derivatives . This may reduce polymerization rates or alter self-assembly behavior in copolymers.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitrile in N-benzyl-3-(4-cyanophenyl)acrylamide ) increase electrophilicity of the acrylamide double bond, enhancing reactivity in Michael additions or radical polymerizations. In contrast, the electron-rich naphthyl group in the target compound may stabilize conjugated systems.

Physicochemical Properties

Table 2: Solubility and Thermal Properties
Compound Name Solubility in Water LCST (°C) Melting Point (°C)
NIPAAm High (monomer) 32–34 60–65
This compound Low (estimated) N/A ~118–120*
(E)-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropyl-3-(3-phenoxyphenyl)acrylamide Low (organic solvents) N/A 118–120

*Estimated based on structurally similar compound .

Findings :

  • The 1-naphthyl group drastically reduces water solubility compared to NIPAAm, favoring solubility in organic solvents (e.g., ethyl acetate, THF) .
  • The melting point (~118–120°C) aligns with derivatives containing bulky aromatic groups, suggesting strong intermolecular π-π stacking .

Preparation Methods

Reaction Mechanism and Conditions

The alkylation of acrylonitrile derivatives with isopropanol, as described in patent CN107445856B, offers a foundational strategy. For N-isopropyl-3-(1-naphthyl)acrylamide, this method can be modified by substituting acrylonitrile with 3-(1-naphthyl)acrylonitrile:

3-(1-Naphthyl)acrylonitrile+IsopropanolH2SO4,TBACThis compound\text{3-(1-Naphthyl)acrylonitrile} + \text{Isopropanol} \xrightarrow{\text{H}2\text{SO}4, \text{TBAC}} \text{this compound}

Key Parameters :

  • Catalyst : Tetra-n-butylammonium chloride (TBAC, 1–5 wt%)

  • Acid : Sulfuric acid (25–45% concentration)

  • Temperature : 40–50°C

  • Reaction Time : 0.5–1 hour.

Purification and Yield Optimization

Post-reaction neutralization with ammonia water (pH 6.5–8) separates the organic phase, which is extracted with hot water (85–95°C) and crystallized at 5°C. Vacuum drying at 40–50°C yields pure product. In analogous systems, this method achieves >85% purity and 70–80% yield .

Schotten-Baumann Reaction with Acyl Chlorides

Synthetic Pathway

Patent CN101531610A details the Schotten-Baumann reaction between isopropylamine and acryloyl chloride. Adapting this for the naphthyl derivative:

3-(1-Naphthyl)acryloyl chloride+IsopropylamineEtOAc, CatalystThis compound\text{3-(1-Naphthyl)acryloyl chloride} + \text{Isopropylamine} \xrightarrow{\text{EtOAc, Catalyst}} \text{this compound}

Reaction Conditions :

  • Solvent : Ethyl acetate or benzene

  • Catalyst : Activated MnO₂/NaCN mixture (1–6:1 mass ratio)

  • HCl Scavenger : Molecular sieves functionalized with Cu(I) complexes.

Advantages and Limitations

This method avoids strong acids, reducing side reactions. However, the naphthyl group’s steric bulk may lower reaction efficiency. Benchmarked yields for similar acrylamides reach 75–85% .

Naphthyl Group Incorporation via Thiocarbamoylation

Thiocarbamoyl Intermediate Strategy

The synthesis of DNTH-Val in PMC2809355 provides a model for naphthyl integration. For this compound:

  • Thiocarbamoylation : React 3-(1-naphthyl)acryloyl isothiocyanate with isopropylamine.

  • Cyclization : Acid-mediated ring closure to form the acrylamide.

3-(1-Naphthyl)acryloyl isothiocyanate+IsopropylamineHClThis compound\text{3-(1-Naphthyl)acryloyl isothiocyanate} + \text{Isopropylamine} \xrightarrow{\text{HCl}} \text{this compound}

Critical Steps :

  • Temperature Control : 45–60°C prevents premature polymerization

  • Solvent System : Dioxane/water mixtures enhance solubility.

Yield and Purity

This method yields 69–96% in analogous systems, with crystallization from dichloromethane/hexane achieving >95% purity.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Alkylation70–8085–90Scalable, low-cost catalystsRequires harsh acids
Schotten-Baumann75–8588–93Mild conditionsSteric hindrance issues
Thiocarbamoylation69–9695–98High purity, modularityMulti-step, specialized reagents

Table 2: Cytotoxicity Profile (Adapted from)

ComponentCell Viability (%)Cell Type Tested
NIPAM Monomer40–60Endothelial, epithelial
pNIPAM Polymer85–95All cell types
Naphthyl Acrylamide Analog75–90*Fibroblasts, smooth muscle

*Extrapolated from structural analogues .

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